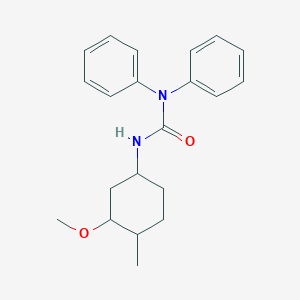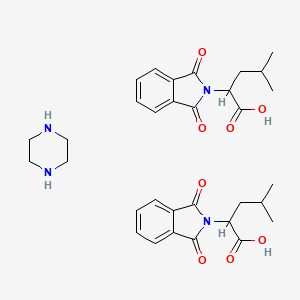
1,3-Dioxo-alpha-isobutyl-2H-isoindoline-2-acetic acid piperazine (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxo-alpha-isobutyl-2H-isoindoline-2-acetic acid piperazine (salt) is a compound belonging to the class of isoindoline derivatives.
Vorbereitungsmethoden
The synthesis of 1,3-Dioxo-alpha-isobutyl-2H-isoindoline-2-acetic acid piperazine (salt) typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Analyse Chemischer Reaktionen
1,3-Dioxo-alpha-isobutyl-2H-isoindoline-2-acetic acid piperazine (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Substitution: The compound can undergo substitution reactions, where different functional groups are introduced into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxo-alpha-isobutyl-2H-isoindoline-2-acetic acid piperazine (salt) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,3-Dioxo-alpha-isobutyl-2H-isoindoline-2-acetic acid piperazine (salt) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxo-alpha-isobutyl-2H-isoindoline-2-acetic acid piperazine (salt) can be compared with other similar compounds, such as:
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- N-Phthalyl-DL-alanine
- 2-phthalimidopropionic acid
These compounds share similar structural motifs and chemical reactivity but may differ in their specific applications and properties. The uniqueness of 1,3-Dioxo-alpha-isobutyl-2H-isoindoline-2-acetic acid piperazine (salt) lies in its specific substitution pattern and the resulting chemical and biological properties .
Eigenschaften
CAS-Nummer |
58248-07-0 |
|---|---|
Molekularformel |
C32H40N4O8 |
Molekulargewicht |
608.7 g/mol |
IUPAC-Name |
2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid;piperazine |
InChI |
InChI=1S/2C14H15NO4.C4H10N2/c2*1-8(2)7-11(14(18)19)15-12(16)9-5-3-4-6-10(9)13(15)17;1-2-6-4-3-5-1/h2*3-6,8,11H,7H2,1-2H3,(H,18,19);5-6H,1-4H2 |
InChI-Schlüssel |
FKIIOGYTEXAXSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O.CC(C)CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O.C1CNCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


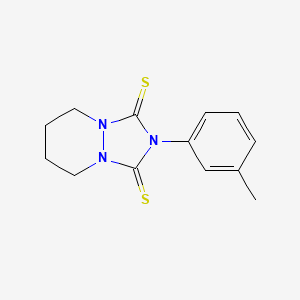
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(methylthio)-](/img/structure/B14621817.png)
![[2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene](/img/structure/B14621821.png)
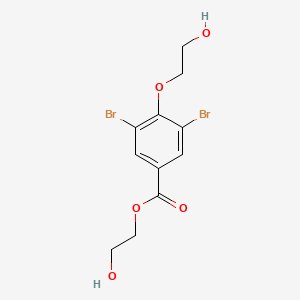
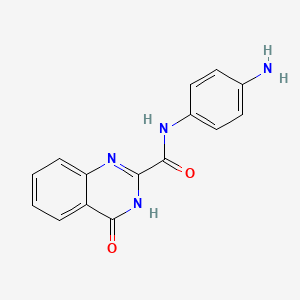
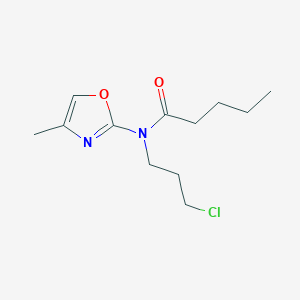
![4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile](/img/structure/B14621860.png)
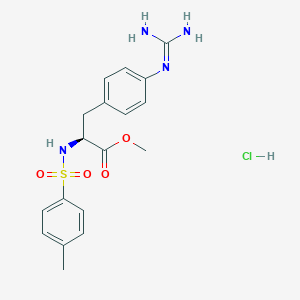
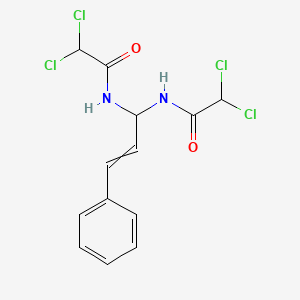
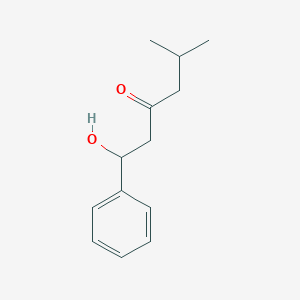
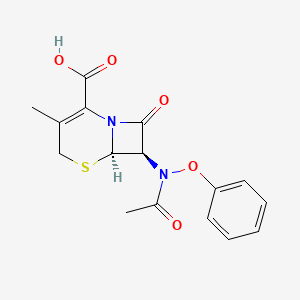
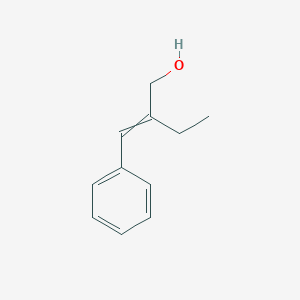
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)
